Physicochemical Profiling & Technical Guide: 1-Benzyl-3-(chloromethyl)piperidine Hydrochloride
Physicochemical Profiling & Technical Guide: 1-Benzyl-3-(chloromethyl)piperidine Hydrochloride
The following technical guide details the physicochemical properties, reactivity profile, and handling protocols for 1-Benzyl-3-(chloromethyl)piperidine hydrochloride . This document is structured to support researchers in medicinal chemistry and drug development.
Executive Summary
1-Benzyl-3-(chloromethyl)piperidine hydrochloride is a bifunctional heterocyclic building block extensively used in the synthesis of neuroactive pharmaceutical agents (e.g., muscarinic antagonists, dopamine reuptake inhibitors).[1] Its value lies in the orthogonal reactivity of its functional groups: a nucleophilic-susceptible chloromethyl "warhead" and a benzyl-protected piperidine nitrogen .
This guide provides a rigorous analysis of its physicochemical behavior, emphasizing the critical stability mechanisms provided by the hydrochloride salt form, which prevents the rapid intermolecular self-alkylation observed in the free base.
Chemical Identity & Structural Parameters
| Parameter | Technical Specification |
| IUPAC Name | 1-Benzyl-3-(chloromethyl)piperidine hydrochloride |
| CAS Number | 2103401-48-3 (Specific isomer) / 50606-58-1 (Related 3-piperidone precursor) |
| Molecular Formula | C₁₃H₁₈ClN[2][3] · HCl |
| Molecular Weight | 223.74 g/mol (Free Base) / 260.20 g/mol (HCl Salt) |
| SMILES | ClCC1CN(CC2=CC=CC=C2)CCC1.Cl |
| Appearance | Off-white to pale beige crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Water (moderate); Insoluble in Hexanes, Et₂O |
Physicochemical Properties & Stability Logic
The Stability Paradox: Salt vs. Free Base
A critical operational insight for this compound is its auto-reactivity .
-
Free Base Instability: In its neutral form, the piperidine nitrogen is a potent nucleophile, while the chloromethyl group is a primary electrophile. In solution, the free base undergoes rapid intermolecular
polymerization, forming insoluble quaternary ammonium oligomers. -
HCl Salt Stabilization: Protonation of the piperidine nitrogen (
) deactivates its nucleophilicity, effectively "caging" the molecule in a stable, monomeric state.
Directive: Always store as the hydrochloride salt. Only liberate the free base in situ at low temperatures immediately prior to reaction.
Key Physical Constants
| Property | Value / Range | Experimental Context |
| Melting Point | 135 – 140 °C (Decomposes) | Sharp range indicates high purity; broadening suggests hydrolysis.[3] |
| Hygroscopicity | Moderate | HCl salts are prone to absorbing atmospheric moisture; store under desiccant. |
| LogP (Predicted) | 3.2 (Free Base) | Indicates good membrane permeability for the scaffold. |
| pKa | ~8.8 (Piperidine N-H) | Dictates buffer selection for HPLC analysis (use pH < 3 or > 10). |
Reactivity Profile & Synthetic Utility[4][5]
The compound acts as a masked electrophile . The chloromethyl group is highly activated for nucleophilic substitution due to the lack of steric hindrance at the primary carbon.
Primary Reaction Pathway: Displacement
The primary utility is the alkylation of nucleophiles (amines, thiols, alkoxides) to attach the 1-benzyl-3-piperidyl motif.
Mechanism:
-
Neutralization: Base (e.g.,
, ) deprotonates the salt. -
Attack: The external nucleophile attacks the
carbon. -
Displacement: Chloride leaves, forming the new C-N, C-S, or C-O bond.
Visualization: Reactivity & Stability Pathways
Figure 1: The stability-reactivity relationship. The HCl salt prevents the "Self-Alkylation" pathway (red), ensuring the molecule is available for the desired "SN2 Attack" (green).
Analytical Characterization Protocols
To ensure scientific integrity, identity must be confirmed using orthogonal methods.
Proton NMR ( NMR)
Solvent: DMSO-
-
Diagnostic Signals:
- ppm (m, 5H): Benzyl aromatic protons.
-
ppm (s, 2H): Benzylic
. -
ppm (d, 2H): Chloromethyl
(Deshielded by Cl). - ppm (m, Ring protons): Broadening may occur due to ring inversion.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse),
mm, 5 µm. -
Mobile Phase:
-
A: Water + 0.1% TFA (Suppresses silanol interactions).
-
B: Acetonitrile + 0.1% TFA.
-
-
Gradient: 5% B to 95% B over 20 min.
-
Detection: UV at 210 nm (Piperidine absorption) and 254 nm (Benzyl absorption).
Experimental Protocol: Synthesis of a Derivative
Objective: Synthesis of 1-Benzyl-3-(morpholinomethyl)piperidine via nucleophilic substitution. This protocol validates the reactivity of the chloromethyl group.[4]
Reagents
-
1-Benzyl-3-(chloromethyl)piperidine HCl (1.0 eq)[1]
-
Morpholine (1.2 eq)
-
Potassium Carbonate (
) (3.0 eq) -
Acetonitrile (ACN) (anhydrous)
Methodology
-
Preparation: In a round-bottom flask, suspend 1-Benzyl-3-(chloromethyl)piperidine HCl (1 mmol) in ACN (10 mL).
-
Activation: Add
(3 mmol) and stir at Room Temperature (RT) for 15 minutes. Note: This liberates the free base in the presence of the electrophile scavenger. -
Addition: Add Morpholine (1.2 mmol) dropwise.
-
Reaction: Heat to reflux (80°C) for 4–6 hours.
-
Checkpoint: Monitor by TLC (System: 5% MeOH in DCM). Starting material (
) should disappear; product ( ) appears.
-
-
Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate in vacuo.
-
Purification: Dissolve residue in EtOAc, wash with water and brine. Dry over
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Handling, Safety & Storage
| Hazard Class | Description | Precaution |
| Skin Corr. 1B | Causes severe skin burns. | Wear nitrile gloves (double gloving recommended). |
| Eye Dam. 1 | Causes serious eye damage.[6][7] | Use chemical safety goggles and face shield. |
| Acute Tox. | Harmful if swallowed/inhaled.[6][7] | Handle in a fume hood; avoid dust generation. |
Storage Protocol:
-
Temperature: 2–8 °C (Refrigerated).
-
Atmosphere: Inert gas (Argon/Nitrogen) preferred.
-
Container: Tightly sealed amber glass vial (light sensitive).
Synthesis Workflow Visualization
The following diagram outlines the industrial synthesis of the core material from precursor 3-hydroxymethylpiperidine.
Figure 2: Synthetic route converting the hydroxyl precursor to the target chloromethyl hydrochloride salt.
References
-
Sigma-Aldrich. Safety Data Sheet: 1-Benzyl-3-hydroxymethylpiperidine (Precursor Safety). Retrieved from
-
PubChem. Compound Summary: Piperidine derivatives and Chloromethyl reactivity. National Library of Medicine. Retrieved from
-
BenchChem. Technical Guide to Reactivity of Chloromethyl Piperidines. Retrieved from
-
Organic Syntheses. General procedures for Chlorination of N-protected amino alcohols. Org.[8] Synth. Coll. Vol. 4, p. 333. Retrieved from
Sources
- 1. SciSupplies [scisupplies.eu]
- 2. Process For Preparation Of N Benzyl 3 Hydroxy Piperidine [quickcompany.in]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. chemimpex.com [chemimpex.com]
